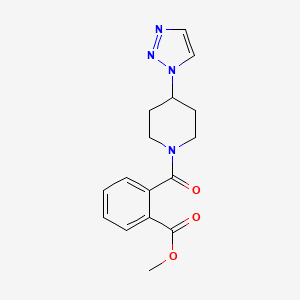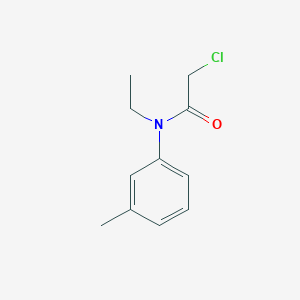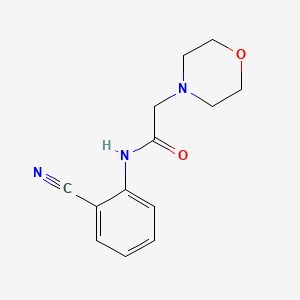
4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles, thiazoles, and phenyl rings. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. Thiazoles are similar, but contain a sulfur atom in the ring. The phenyl group is a common functional group in organic chemistry, consisting of a ring of six carbon atoms .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an azide (a compound containing the -N3 group) with a compound containing a double or triple bond, in a process known as a click reaction .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific substituents present in the molecule. These could include factors such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidative Activity
A study highlighted the synthesis of S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones, showcasing excellent antioxidant activity. Specifically, one compound demonstrated antioxidant activity 2.5 times higher than the antibiotic control (cefazolin), indicating potential for therapeutic applications in conditions where oxidative stress plays a critical role (Tumosienė et al., 2014).
Corrosion Inhibition
Research on benzimidazole derivatives incorporating the 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol moiety as corrosion inhibitors for mild steel in HCl solution indicated their effectiveness. These inhibitors showed increased efficiency with concentration, suggesting their utility in protecting industrial materials against corrosive environments (Yadav et al., 2013).
Antimicrobial Activity
Several studies have synthesized derivatives of 1,2,4-triazoles with reported antimicrobial activities. Compounds were evaluated against a variety of pathogenic microorganisms, with some derivatives demonstrating significant inhibitory effects compared to standard drugs. This suggests their potential development into antimicrobial agents for treating infections (Sharma et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-2-17-11(15-16-13(17)18)10-8-19-12(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBHRLQPLCNELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)


![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)
![4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid](/img/structure/B2673542.png)



![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2673549.png)

